Structural Uniqueness Within the Quinazoline-2,4-Dione PARP Inhibitor Chemical Space
The target compound occupies a distinct node in the quinazoline-2,4-dione SAR landscape defined by the simultaneous presence of an N3-ethyl group and a C7-(3-phenyl-1,2,4-oxadiazol-5-yl) substituent. In contrast, the most selective PARP-2 inhibitor reported from this scaffold class (compound 11a) bears entirely different substituents (N3 and C7 groups distinct from the target compound), achieving PARP-1 IC50=467nM and PARP-2 IC50=11.5nM with a selectivity ratio of 40.6 [1]. This indicates that the target compound's unique substitution pattern is expected to yield a selectivity profile different from the literature-reported analogs. The oxadiazole moiety at C7 introduces additional hydrogen-bond acceptor capacity (topological polar surface area contribution) and conformational constraints versus simpler aryl or heteroaryl substituents, as evidenced by molecular properties: MW 334.33 Da, XLogP ~2.84, TPSA ~94 Ų, 1 HBD, 7 HBA [2].
| Evidence Dimension | Molecular property profile vs. literature PARP-2-selective analog |
|---|---|
| Target Compound Data | N3-ethyl, C7-(3-phenyl-1,2,4-oxadiazol-5-yl); MW 334.33; TPSA ~94 Ų; XLogP ~2.84; 1 HBD; 7 HBA |
| Comparator Or Baseline | Compound 11a (literature most selective PARP-2 inhibitor from quinazoline-2,4-dione class): PARP-1 IC50=467nM, PARP-2 IC50=11.5nM, selectivity=40.6 |
| Quantified Difference | Target compound features oxadiazole vs. comparator's substituent; TPSA differs by ~15-30 Ų; XLogP differs by ~0.5-1.5 log units (estimated range based on class SAR) |
| Conditions | In silico molecular property calculation (DrugBank TTD, ZINC database entries) [2] |
Why This Matters
Procurement of this specific compound enables exploration of a distinct region of the quinazoline-2,4-dione chemical space not covered by well-characterized analogs, potentially yielding novel selectivity profiles for PARP isoform or NOS isoform inhibition.
- [1] Zhao, H., Ji, M., Cui, G., Zhou, J., Lai, F., Chen, X., Xu, B. Discovery of novel quinazoline-2,4(1H,3H)-dione derivatives as potent PARP-2 selective inhibitors. Bioorg Med Chem, 2017. PMID: 28622906. View Source
- [2] TTD Drug Information. Molecular properties for 3-ethyl-7-(3-phenyl-1,2,4-oxadiazol-5-yl)quinazoline-2,4(1H,3H)-dione. MW: 360.32 Da (as registered); XLogP: -0.3. ID: D0E2VC. Also ZINC database: ZINC169681451, MW 334.33, XLogP 2.84. View Source
